[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine
Overview
Description
[4-(3,4-Dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine: is a chemical compound with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol . This compound is characterized by the presence of a benzopyran ring fused to a phenylmethanamine structure, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as benzopyran-4-one-isoxazole hybrids, have shown significant antiproliferative activities against cancer cell lines . This suggests that [4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine might interact with its targets in a way that inhibits cell proliferation.
Biochemical Pathways
Related compounds have been shown to have diverse biological activities, affecting various pathways . For instance, some derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown significant antiproliferative activities against various cancer cell lines . This suggests that this compound might have similar effects, potentially inducing apoptosis or inhibiting cell proliferation.
Biochemical Analysis
Biochemical Properties
[4-(3,4-Dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, it may enhance or inhibit the activity of enzymes involved in the breakdown or synthesis of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s function by placing it in proximity to its target biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Attachment of the Phenylmethanamine Group: The phenylmethanamine group is introduced via a nucleophilic substitution reaction, where an amine group reacts with a suitable leaving group on the benzopyran ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways .
Industry:
Comparison with Similar Compounds
[4-(3,4-Dihydro-2H-1-benzopyran-6-yl)phenyl]ethanamine: Similar structure with an ethyl group instead of a methyl group.
[4-(3,4-Dihydro-2H-1-benzopyran-6-yl)phenyl]propanamine: Similar structure with a propyl group instead of a methyl group.
Uniqueness:
- The presence of the benzopyran ring fused to the phenylmethanamine structure imparts unique chemical and physical properties.
- The specific arrangement of functional groups allows for distinct reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c17-11-12-3-5-13(6-4-12)14-7-8-16-15(10-14)2-1-9-18-16/h3-8,10H,1-2,9,11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUQOWYAZOMPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=C(C=C3)CN)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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